Laninamivir

Description

Properties

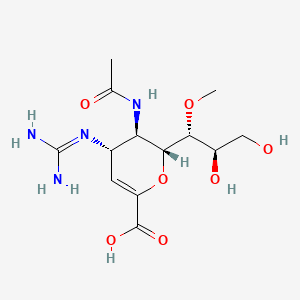

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRRHYPPQFELSF-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942457 | |

| Record name | Laninamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203120-17-6 | |

| Record name | Laninamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laninamivir [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laninamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laninamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANINAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laninamivir: A Technical Guide to its Mechanism of Action Against Influenza Virus

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the biochemical and pharmacological mechanisms by which Laninamivir exerts its antiviral effects against the influenza virus. It includes quantitative data on its inhibitory activity, summaries of clinical efficacy, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action: Neuraminidase Inhibition

The primary therapeutic target of this compound is the neuraminidase (NA) enzyme, a critical glycoprotein on the surface of the influenza virus.[1][2] The NA enzyme facilitates the release of newly synthesized virus particles (progeny virions) from the surface of infected host cells by cleaving terminal sialic acid residues. This action prevents the self-aggregation of virions and their attachment to the host cell, allowing them to infect other cells and propagate the infection.[3]

This compound is a potent and competitive inhibitor of this enzyme.[1] By binding with high affinity to the active site of the neuraminidase enzyme, this compound blocks its sialidase activity. This inhibition prevents the release of progeny virions, causing them to remain tethered to the host cell surface.[2] This effectively halts the spread of the virus within the respiratory tract, thereby mitigating the severity and duration of influenza symptoms.[1][2]

Caption: Influenza virus lifecycle and the inhibitory action of this compound.

Pharmacokinetics: A Long-Acting, Inhaled Prodrug

A distinguishing feature of this compound is its pharmacokinetic profile, which enables a long-lasting effect from a single administration.[1][2] It is delivered as an inactive octanoate prodrug, this compound octanoate (CS-8958), via inhalation.[3][4][5] This targeted delivery method ensures the drug reaches the primary site of infection in the respiratory tract.[2]

Upon deposition in the lungs, endogenous esterases hydrolyze the octanoate ester, converting the prodrug into its active form, this compound.[4][5][6] The active metabolite has a high affinity for lung tissue, resulting in prolonged retention and high local concentrations.[1][5] This extended antiviral activity allows for a single-dose treatment regimen, a significant advantage for patient compliance over other neuraminidase inhibitors that require multiple doses over several days.[1][5] Pharmacokinetic studies in healthy volunteers show that while the prodrug disappears from plasma with a half-life of about 2 hours, the active this compound is eliminated slowly, with a half-life of approximately 3 days.[6]

Caption: Prodrug activation pathway of inhaled this compound octanoate.

Quantitative In Vitro Inhibitory Activity

The potency of this compound has been quantified against a wide range of influenza virus types, subtypes, and lineages. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological function. Studies have shown that this compound is a highly potent inhibitor, with IC50 values in the low nanomolar range. It also demonstrates effectiveness against certain oseltamivir-resistant strains, such as those with the H275Y mutation.[4][5]

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of this compound

| Influenza Virus Type/Subtype | Mean IC50 (nM) ± SD | Median IC50 (nM) | Reference |

|---|---|---|---|

| A(H1N1)pdm09 | 0.27 ± 0.05 | 0.22 | [7] |

| A(H3N2) | 0.62 ± 0.05 | 0.60 | [7] |

| B | 3.26 ± 0.26 | 2.37 |[7] |

Further studies have analyzed the group-specific inhibitory action of this compound, revealing that it and Zanamivir are more effective against Group 1 neuraminidase (which possesses a 150-cavity in its active site) than Group 2 NA.[4]

Table 2: Comparative IC50 Values (nM) Against Different Neuraminidase Groups

| Neuraminidase Inhibitor | N5 (Typical Group 1) | p09N1 (Atypical Group 1) | p57N2 (Typical Group 2) | Reference |

|---|---|---|---|---|

| This compound | 0.90 | 1.83 | 3.12 | [4] |

| Zanamivir | 0.59 | 1.11 | 1.36 | [4] |

| Oseltamivir | 1.13 | 0.45 | 0.47 | [4] |

| This compound Octanoate (Prodrug) | 389 | 947 | 129 |[4] |

Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of a single inhaled dose of this compound octanoate for both the treatment and post-exposure prophylaxis of influenza.

Table 3: Clinical Efficacy of this compound Octanoate in Treatment

| Study Population | Treatment Groups | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Adults (≥20 years) | 40 mg this compound (single dose) vs. 75 mg Oseltamivir (twice daily for 5 days) | Median Time to Illness Alleviation | 73.0 hours vs. 73.6 hours (non-inferior) | [8] |

| Children (H1N1-infected) | 40 mg this compound (single dose) vs. Oseltamivir | Median Time to Illness Alleviation | Reduced by 60.9 hours compared to oseltamivir | [9] |

| Children (H1N1-infected) | 20 mg this compound (single dose) vs. Oseltamivir | Median Time to Illness Alleviation | Reduced by 66.2 hours compared to oseltamivir | [9] |

| Adults (≥20 years) | 40 mg this compound (single dose) vs. Oseltamivir | Viral Shedding at Day 3 | Significantly lower proportion of patients shedding virus (P=0.006) |[8] |

Table 4: Efficacy of this compound Octanoate in Post-Exposure Prophylaxis

| Study Population | Treatment Groups | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Household Contacts | 20 mg this compound (2 doses) vs. Placebo | Proportion with Clinical Influenza | 3.9% vs. 16.9% (P < 0.001) | [10] |

| Household Contacts | 20 mg this compound (2 doses) vs. Placebo | Relative Risk Reduction | 77.0% | [10] |

| Household Contacts | 40 mg this compound (single dose) vs. Placebo | Proportion with Clinical Influenza | 4.5% vs. 12.1% (P = 0.001) | [11] |

| Household Contacts | 40 mg this compound (single dose) vs. Placebo | Relative Risk Reduction | 62.8% |[11] |

Key Experimental Methodologies

This assay is the most common method for determining the susceptibility of influenza viruses to neuraminidase inhibitors by calculating IC50 values.[12] It relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the NA enzyme, releases the fluorescent product 4-methylumbelliferone (4-MU).[12][13]

Materials:

-

NA Inhibitors: this compound, Oseltamivir carboxylate, Zanamivir, etc., prepared as 300 µM master stocks.[14]

-

Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]

-

Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5.[14]

-

Stop Solution: e.g., 0.1 M NaOH in 80% ethanol.[15]

-

Equipment: 96-well flat-bottom plates, fluorometer (e.g., excitation 365 nm, emission 450 nm).[16]

Procedure:

-

Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the instrument.[14]

-

Inhibitor Dilution: Prepare serial dilutions of each NA inhibitor in assay buffer, typically ranging from 0 nM to 30,000 nM, in a 96-well plate.[13]

-

Virus-Inhibitor Incubation: Add the predetermined optimal dilution of the influenza virus to each well containing the serially diluted inhibitors. Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the viral neuraminidase.[15]

-

Substrate Addition: Add the MUNANA substrate to all wells. Incubate the plate at 37°C for 60 minutes.[15]

-

Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.[15]

-

Fluorescence Reading: Measure the fluorescence of the product (4-MU) in each well using a fluorometer.

-

Data Analysis: Plot the percentage of NA inhibition against the logarithm of the inhibitor concentration. Use curve-fitting software (e.g., JASPR) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce NA activity by 50%.[16]

Caption: Experimental workflow for the Neuraminidase Inhibition (NI) assay.

Cell-based assays measure the ability of a drug to inhibit viral replication in a cellular context. The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) is a modern approach that uses the enzymatic activity of nascent NA molecules on the surface of infected cells as a reliable indicator of virus replication.[17]

Principle: The assay quantifies the overall reduction in viral replication in the presence of an antiviral agent. Madin-Darby Canine Kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection. The amount of neuraminidase activity measured in the cell lysate or supernatant is directly proportional to the number of new virus particles produced.

Procedure Outline:

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

-

Drug Treatment and Infection: Wash the cell monolayers and add media containing serial dilutions of this compound. Subsequently, infect the cells with a standardized amount of influenza virus.

-

Incubation: Incubate the plates for a period sufficient for multiple cycles of viral replication (e.g., 48-72 hours).

-

Quantification of Replication: Lyse the cells or collect the supernatant. Measure the total neuraminidase activity using a fluorometric or chemiluminescent substrate (e.g., MUNANA or NA-Star).[16][17]

-

Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the NA signal against the drug concentration.

This assay provides a more comprehensive assessment of antiviral efficacy, as it accounts for drug uptake, metabolism, and the entire viral replication cycle within the host cell.[17]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound octanoate for post-exposure prophylaxis of influenza in household contacts: a randomized double blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-acting Neuraminidase Inhibitor this compound Octanoate as Post-exposure Prophylaxis for Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. journals.asm.org [journals.asm.org]

- 17. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Laninamivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir is a potent and long-acting neuraminidase inhibitor developed for the treatment and prophylaxis of influenza A and B virus infections. Administered as its prodrug, this compound octanoate, it offers the clinical advantage of a single-dose inhalation regimen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound and its prodrug. Detailed methodologies for its synthesis and for the enzymatic assays used to determine its inhibitory activity are also presented. Furthermore, this guide visualizes the mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Identification

This compound, chemically known as (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid, is a synthetic antiviral compound.[1] It is structurally analogous to sialic acid, the natural substrate of the neuraminidase enzyme. The octanoyl ester prodrug, this compound octanoate, enhances the lipophilicity of the molecule, facilitating its delivery and retention in the respiratory tract. Upon administration, it is hydrolyzed by endogenous esterases to release the active this compound molecule.[2]

Table 1: Chemical Identification of this compound and this compound Octanoate

| Identifier | This compound | This compound Octanoate |

| IUPAC Name | (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid[1] | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

| CAS Number | 203120-17-6[1] | 203120-46-1[3] |

| Molecular Formula | C₁₃H₂₂N₄O₇[1] | C₂₁H₃₆N₄O₈[3] |

| SMILES | O=C(O)C=1O--INVALID-LINK----INVALID-LINK--CO">C@@H--INVALID-LINK----INVALID-LINK--C=1[1] | CCCCCCCC(=O)OC--INVALID-LINK--C(=O)O)N=C(N)N)NC(=O)C)OC">C@HO |

| InChI | InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1[1] | InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1 |

Physicochemical Properties

The physicochemical properties of this compound and its octanoate prodrug are crucial for their formulation, delivery, and pharmacokinetic profile. This compound is a hydrophilic molecule, while the addition of the octanoyl ester in the prodrug increases its lipophilicity, which is key to its prolonged retention in the lungs.

Table 2: Physicochemical Properties of this compound and this compound Octanoate

| Property | This compound | This compound Octanoate |

| Molecular Weight | 346.34 g/mol [1] | 472.53 g/mol [3] |

| Melting Point | Data not available | 224-228°C (decomposes)[4] |

| pKa | Data not available | 3.80 ± 0.70 (Predicted)[4] |

| Solubility | 3.12 mg/mL in PBS (pH 7.2)[5] | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml), Water: Insoluble[3] |

| Appearance | Solid | White to Off-White Solid[4] |

Antiviral Activity

This compound is a highly potent inhibitor of the neuraminidase enzyme of both influenza A and B viruses. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The prodrug, this compound octanoate, exhibits significantly weaker in vitro activity as it requires conversion to the active form.

Table 3: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of this compound and this compound Octanoate

| Influenza Virus Strain/Subtype | This compound IC₅₀ (nM) | This compound Octanoate IC₅₀ (nM) |

| Influenza A | ||

| H1N1 | 0.90 - 1.83[5][6] | 389 - 947[6] |

| H3N2 | 3.12[5][6] | 129[6] |

| H5N1 | 0.90[6] | Not available |

| Influenza B | 3.26 (mean) | >10,000 |

Mechanism of Action

The antiviral activity of this compound is attributed to its selective inhibition of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell surface and preventing their spread to other cells.

Prodrug Activation and Neuraminidase Inhibition

This compound is administered as its octanoate prodrug via inhalation. In the respiratory tract, endogenous esterases hydrolyze the octanoyl ester, releasing the active drug, this compound. This compound then binds to the active site of the neuraminidase enzyme.

Caption: Prodrug activation and mechanism of neuraminidase inhibition.

Catalytic Mechanism of Influenza Neuraminidase

The neuraminidase enzyme catalyzes the cleavage of the glycosidic linkage of terminal sialic acid residues. The proposed mechanism involves the distortion of the sialic acid ring into a transition state that is mimicked by inhibitors like this compound.

Caption: Catalytic mechanism of influenza neuraminidase.

Experimental Protocols

Synthesis of this compound Octanoate

The synthesis of this compound octanoate is a multi-step process that typically starts from commercially available precursors. While various synthetic routes have been described, a general overview of a common approach is provided below.[4][7][8]

Step 1: Preparation of the Amine Precursor The synthesis often begins with a protected sialic acid derivative. A key transformation involves the introduction of an amino group at the C4 position, often via an azide intermediate, followed by reduction.

Step 2: Guanidinylation The newly introduced amino group is then converted to a guanidino group using a suitable guanidinylating agent.

Step 3: Esterification The carboxylic acid group is typically protected as an ester, for example, a methyl ester, during the initial steps.

Step 4: Selective Octanoylation The primary hydroxyl group at the C9 position of the glycerol side chain is selectively acylated with octanoyl chloride to introduce the prodrug moiety.

Step 5: Deprotection Finally, any protecting groups on the carboxylic acid and other functional groups are removed to yield this compound octanoate.

Caption: General workflow for the synthesis of this compound octanoate.

Neuraminidase Inhibition Assay

The inhibitory activity of this compound is determined using a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the compound to inhibit the enzymatic cleavage of a fluorogenic substrate by the neuraminidase enzyme.

Protocol Overview:

-

Preparation of Reagents:

-

Prepare a stock solution of the neuraminidase inhibitor (e.g., this compound) in an appropriate buffer.

-

Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Prepare a solution of the influenza virus containing the neuraminidase enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the neuraminidase inhibitor.

-

Add the virus solution to each well and incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

-

Incubate the plate at 37°C for a specific period.

-

Stop the reaction by adding a stop solution (e.g., a basic solution).

-

-

Data Analysis:

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

-

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Conclusion

This compound is a significant advancement in the treatment of influenza, offering a potent, long-acting therapeutic option with a convenient single-dose administration. Its chemical design as a prodrug, this compound octanoate, allows for effective delivery and sustained high concentrations of the active compound in the respiratory tract. The detailed understanding of its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, is essential for the ongoing research and development of novel antiviral agents to combat influenza and other respiratory viruses. The provided experimental methodologies serve as a valuable resource for scientists engaged in the synthesis and evaluation of neuraminidase inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Portico [access.portico.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, this compound, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]

Laninamivir: A Preclinical Profile of Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Laninamivir is a potent, long-acting neuraminidase inhibitor (NAI) developed for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as a prodrug, this compound octanoate (CS-8958), typically via inhalation.[2][3] Following administration, the prodrug is hydrolyzed into its active form, this compound (R-125489), directly within the respiratory tract.[4][5] A key feature of this compound is its prolonged retention in the lungs, which enables a single-dose therapeutic regimen, a significant advantage over other NAIs like oseltamivir and zanamivir that require multiple doses.[1][2][5] This guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic data that underpin its clinical use, with a focus on studies conducted in mouse and ferret models.

Mechanism of Action

This compound targets the influenza virus neuraminidase (NA) enzyme, which is a critical glycoprotein on the surface of the virus.[2][6] The primary role of NA is to cleave sialic acid residues from the host cell surface and newly formed virions.[2] This action is essential for the release of progeny virus particles from infected cells, allowing the infection to spread.[6]

This compound acts as a competitive, transition-state analogue inhibitor of the NA enzyme.[2][4] By binding with high affinity to the enzyme's active site, it prevents the cleavage of sialic acid, effectively trapping the new virions on the cell surface and halting the propagation of the virus within the host.[2] Its long-acting nature is attributed to its stable binding to the NA enzyme and its prolonged retention at the site of infection in the respiratory tract.[7]

Caption: Mechanism of action of this compound.

Pharmacokinetics in Preclinical Models

The defining pharmacokinetic characteristic of this compound is its prolonged high concentration in the respiratory tract following a single administration of its prodrug, this compound octanoate.[1][7] This is achieved by delivering the drug directly to the lungs, where local enzymes hydrolyze the octanoate ester to release the active this compound.[4]

Mouse and Rat Models: Studies in mice and rats have been crucial in establishing the long-acting nature of the drug. Following a single intranasal or intratracheal administration of this compound octanoate, the active metabolite, this compound, is retained in the lungs and trachea for an extended period.[7][8] In mice, even six days after a single intranasal dose of 236 μg/kg of the prodrug, lung concentrations of this compound remained significantly higher than the 50% inhibitory concentrations (IC50) for various influenza virus strains.[9] This sustained local exposure is the basis for its efficacy with single-dose administration.[10]

| Parameter | Animal Model | Dose & Route | Key Findings | Reference |

| Retention | Mouse | 236 µg/kg (this compound Octanoate), Intranasal | This compound concentration in lungs remained 50-1000x higher than IC50 values for at least 6 days. | [9] |

| Distribution | Rat | 0.2 mg/kg (this compound Octanoate), Intratracheal | Higher concentrations found in the lungs compared to the trachea at 24 and 48 hours post-administration. | [8] |

| Metabolism | Mouse / Rat | Intranasal / Intratracheal | The prodrug, this compound octanoate, is effectively converted to its active form, this compound, within the respiratory tract. | [4][8] |

| Systemic Exposure | Mouse | 30 mg/kg (this compound), Intravenous | A single IV administration was sufficient to significantly prolong survival, indicating systemic activity is also possible. | [7] |

Pharmacodynamics in Preclinical Models

The sustained high concentrations of this compound in the respiratory tract translate to potent and long-lasting antiviral effects in preclinical models of influenza infection. A single dose of this compound octanoate has demonstrated superior or equivalent efficacy compared to repeated administrations of oseltamivir or zanamivir.[1][11]

Mouse Models: In mouse models, a single therapeutic dose of this compound octanoate effectively treats infections with various influenza A and B viruses, including the pandemic H1N1 (2009) strain, highly pathogenic avian H5N1, and oseltamivir-resistant strains.[1][3][11] Prophylactic administration as early as seven days before viral challenge has also been shown to be effective.[1][11] Furthermore, studies suggest that the high and continuous exposure of this compound in the lungs may suppress the emergence of drug-resistant viral mutants.[9]

Ferret Models: Ferrets are considered the gold standard for influenza research as the disease progression in this model closely mimics that in humans.[12][13] In ferret models, a single dose of this compound octanoate has been shown to be as effective as multiple doses of other NAIs in reducing viral shedding and clinical symptoms.[11][14]

| Efficacy Endpoint | Animal Model | Virus Strain(s) | Treatment Regimen | Key Outcomes | Reference |

| Therapeutic Efficacy | Mouse, Ferret | Influenza A (H1N1), Influenza B | Single intranasal dose of this compound Octanoate | Superior or similar efficacy compared to 5-day courses of oseltamivir or zanamivir. | [1][11] |

| Survival | Mouse | Influenza A/PR/8/34 (H1N1) | Single intravenous dose (30 mg/kg) of this compound | Significantly prolonged survival at a level comparable to peramivir. | [7] |

| Viral Titer Reduction | Mouse | Influenza B | Single intravenous dose (30 mg/kg) of this compound | Significantly suppressed virus proliferation in the lungs. | [7] |

| Oseltamivir-Resistant Virus | Mouse | H1N1 with H274Y mutation | Single intranasal dose of this compound Octanoate | Significantly reduced viral titers. | [11] |

| Prophylaxis | Mouse | Influenza A | Single intranasal dose of this compound Octanoate 7 days before infection | Showed significant prophylactic efficacy. | [11] |

Key Experimental Protocols

The preclinical evaluation of this compound has involved standardized animal models and virological assays.

Caption: A typical preclinical experimental workflow.

5.1 Animal Models

-

Mice: Inbred strains such as BALB/c are commonly used for influenza infection studies to assess survival, lung viral titers, and lung pathology.[10]

-

Ferrets: Outbred ferrets are used as they exhibit human-like clinical symptoms, including fever and sneezing, and are highly susceptible to human influenza viruses, making them ideal for evaluating antiviral efficacy on both symptoms and viral shedding.[13][14]

5.2 Drug Administration

-

Formulation: this compound is administered as its prodrug, this compound octanoate (CS-8958), to facilitate delivery and absorption.[11]

-

Route: For respiratory infections, intranasal instillation in anesthetized animals (mice, ferrets) is a common method to simulate the inhaled route in humans.[10][11] Some studies in ferrets have also utilized specialized dry powder insufflators to better mimic clinical administration.[14] Intravenous administration of the active this compound has been used to study systemic pharmacokinetics and efficacy.[7]

5.3 Infection Models

-

Virus Strains: A variety of laboratory-adapted and clinical strains of influenza A and B are used, including A/Puerto Rico/8/34 (H1N1), pandemic 2009 H1N1, and oseltamivir-resistant variants (e.g., H1N1 with H274Y neuraminidase substitution).[7][10][11]

-

Inoculation: Animals are typically anesthetized and inoculated intranasally with a defined dose of virus to establish a respiratory infection.[10]

5.4 Efficacy Assessment (Endpoints)

-

Pharmacokinetic Analysis: Drug concentrations in plasma and, critically, in lung tissue or bronchoalveolar lavage (BAL) fluid are measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Pharmacodynamic Analysis:

-

Morbidity and Mortality: Daily monitoring of body weight, clinical signs of illness, and survival rates.[10]

-

Viral Load: Quantification of viral titers in the lungs and/or nasal washes at various time points post-infection, typically using plaque assays or TCID50 (50% tissue culture infective dose) assays.[7]

-

Pathology: Histopathological examination of lung tissue to assess inflammation and damage.[10]

-

Conclusion

Preclinical studies in mouse and ferret models have been instrumental in defining the unique pharmacological profile of this compound. The pharmacokinetic data consistently demonstrate that a single inhaled dose of the prodrug, this compound octanoate, is effectively converted to the active drug, which is then retained at high, therapeutic concentrations in the respiratory tract for several days. This sustained local exposure drives its potent, long-lasting pharmacodynamic effects, providing effective treatment and prophylaxis against a broad range of influenza viruses, including resistant strains. These findings provided a strong rationale for the single-dose regimen that has been successfully translated to clinical practice.

References

- 1. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Efficacy of a single intravenous administration of this compound (an active metabolite of this compound octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High and continuous exposure of this compound, an anti-influenza drug, may work suppressively to generate low-susceptibility mutants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Octanoate and Artificial Surfactant Combination Therapy Significantly Increases Survival of Mice Infected with Lethal Influenza H1N1 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound prodrug CS-8958, a long-acting neuraminidase inhibitor, shows superior anti-influenza virus activity after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]

- 14. Evaluation of a dry powder delivery system for this compound in a ferret model of influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral spectrum of Laninamivir against different influenza strains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laninamivir is a potent and long-acting neuraminidase inhibitor (NAI) demonstrating a broad antiviral spectrum against various influenza A and B virus strains. Administered as a prodrug, this compound octanoate, it is hydrolyzed to its active form in the respiratory tract, providing prolonged therapeutic concentrations with a single dose. This technical guide provides an in-depth overview of the antiviral activity of this compound, detailing its efficacy against seasonal, pandemic, and avian influenza strains, including those resistant to other NAIs. The document outlines the experimental methodologies used to determine its antiviral properties and visualizes the underlying mechanism of action and experimental workflows.

Introduction

Influenza remains a significant global public health concern, necessitating the development of effective antiviral therapies. Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment, targeting the viral neuraminidase enzyme essential for the release of progeny virions from infected cells.[1] this compound represents a significant advancement in this class of antivirals due to its prolonged duration of action, offering a simplified single-dose treatment regimen.[2] This guide synthesizes the current scientific knowledge on the antiviral spectrum of this compound, providing researchers and drug development professionals with a comprehensive resource to inform further research and development efforts.

Antiviral Activity of this compound

This compound exhibits potent inhibitory activity against a wide range of influenza viruses, including seasonal influenza A subtypes H1N1 and H3N2, and influenza B viruses of both the Victoria and Yamagata lineages.[3][4] A key advantage of this compound is its effectiveness against strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[5][6]

Data Presentation: In Vitro Inhibitory Activity

The in vitro antiviral activity of this compound is primarily assessed through neuraminidase inhibition assays (IC50) and cell-based assays that measure the inhibition of virus replication (EC50). The following tables summarize the quantitative data on the efficacy of this compound against various influenza strains.

Table 1: Neuraminidase Inhibitory Activity (IC50) of this compound against Influenza A Virus Strains

| Influenza A Subtype | Strain | Mean IC50 (nM) ± SD | Reference |

| A(H1N1)pdm09 | Multiple Isolates | 0.27 ± 0.05 | [3] |

| A(H3N2) | Multiple Isolates | 0.62 ± 0.05 | [3] |

Table 2: Neuraminidase Inhibitory Activity (IC50) of this compound against Influenza B Virus Strains

| Influenza B Lineage | Strain | Mean IC50 (nM) ± SD | Reference |

| Victoria & Yamagata | Multiple Isolates | 3.26 ± 0.26 | [3] |

| Virus (Subtype) | NA Mutation | This compound IC50 (nM) | Fold Increase vs. WT | Reference |

| A(H1N1) | H275Y | 0.4 ± 0.1 | 1.0 | [5] |

| A(H1N1) | N295S | 0.3 ± 0.1 | 0.8 | [5] |

| A(H3N2) | E119V | 1.1 ± 0.2 | 1.2 | [5] |

| A(H1N1)pdm09 | E119G | 134.5 ± 21.9 | 305.7 | [5] |

| A(H1N1)pdm09 | Q136K | 8.9 ± 1.2 | 20.2 | [5] |

WT: Wild-Type

Table 4: Antiviral Activity (EC50) of this compound against Avian Influenza Virus Strains

| Virus (Subtype) | Host | EC50 (nM) | Reference |

| A(H5N1) | Avian | Not explicitly detailed in provided search results | |

| A(H7N9) | Avian | Not explicitly detailed in provided search results |

Comprehensive EC50 data for a wide range of human seasonal influenza strains were not available in the provided search results.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antiviral spectrum of this compound.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The half-maximal inhibitory concentration (IC50) is determined.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Detailed Protocol:

-

Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.

-

Reagent Preparation:

-

Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of the fluorogenic substrate MUNANA.

-

-

Assay Procedure:

-

In a 96-well microplate, add serial dilutions of this compound.

-

Add a standardized amount of influenza virus preparation to each well containing the inhibitor and to control wells (without inhibitor).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing ethanol and NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm for 4-MU).

-

The IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Virus Yield Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the replication of infectious influenza virus. The half-maximal effective concentration (EC50) is determined.

Principle: Susceptible host cells are infected with influenza virus in the presence of varying concentrations of the antiviral compound. After a single replication cycle, the amount of newly produced infectious virus (progeny virus) in the cell culture supernatant is quantified.

Detailed Protocol:

-

Cell Culture: Seed a susceptible cell line (e.g., MDCK cells) in 96-well plates to form a confluent monolayer.

-

Virus and Compound Preparation:

-

Prepare serial dilutions of this compound in a serum-free cell culture medium.

-

Prepare a standardized inoculum of influenza virus.

-

-

Infection and Treatment:

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the influenza virus inoculum at a specific multiplicity of infection (MOI).

-

After a virus adsorption period (e.g., 1 hour at 37°C), remove the inoculum and add the culture medium containing the different concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for a single cycle of viral replication (e.g., 24-48 hours).

-

Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

-

Virus Titer Quantification: Determine the titer of infectious virus in the harvested supernatants using one of the following methods:

-

Plaque Assay: This method involves infecting a fresh monolayer of cells with serial dilutions of the supernatant and overlaying with a semi-solid medium. The number of plaques (zones of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).

-

TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay involves infecting cell monolayers in a 96-well plate with serial dilutions of the supernatant. The dilution at which 50% of the wells show a cytopathic effect (CPE) is used to calculate the TCID50/mL.[7]

-

-

Data Analysis:

-

Calculate the percentage of virus yield reduction for each concentration of this compound compared to the virus control.

-

The EC50 value, the concentration of this compound that reduces the virus yield by 50%, is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

Influenza Virus Life Cycle and this compound's Point of Intervention

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Conclusion

This compound demonstrates a potent and broad-spectrum antiviral activity against a wide array of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. Its unique pharmacokinetic profile, allowing for a single-dose administration, offers a significant clinical advantage. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation influenza antivirals. Continued surveillance of this compound susceptibility in circulating influenza strains is crucial to monitor for the emergence of resistance and to ensure its continued clinical effectiveness.

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. mdpi.com [mdpi.com]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 5. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Molecular Blueprint of a Long-Acting Antiviral: Unraveling Laninamivir's Sustained Respiratory Presence

A Technical Guide for Researchers and Drug Development Professionals

Laninamivir, a potent neuraminidase inhibitor, has distinguished itself in the landscape of anti-influenza therapeutics through its remarkable prolonged retention in the respiratory tract, enabling a single-dose regimen. This in-depth guide dissects the molecular underpinnings of this long-acting antiviral, providing a comprehensive overview of its pharmacokinetic profile, cellular retention mechanisms, and high-affinity binding to its target. The following sections detail the experimental evidence and structural biology that collectively explain the sustained efficacy of this compound.

The Prodrug Strategy: Enhancing Delivery and Cellular Uptake

This compound is administered as its octanoate prodrug, this compound octanoate (LO), a lipophilic molecule designed to improve its distribution into the respiratory tract following inhalation.[1][2][3] This strategic chemical modification is the first step in a cascade of events leading to the prolonged therapeutic window of the active drug.

Experimental Protocol: In Vivo Murine Pharmacokinetics of this compound Octanoate

A foundational experiment to elucidate the role of the prodrug was conducted in mice.[3]

-

Animal Model: Male BALB/c mice.

-

Drug Administration: Intranasal administration of [¹⁴C]-labeled this compound octanoate (0.5 µmol/kg).

-

Sample Collection: At various time points post-administration, lung, tracheal, and plasma samples were collected.

-

Analysis: Radioactivity in the tissues was quantified using a liquid scintillation counter. The concentrations of LO and this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Microautoradiography: To visualize the localization of the drug, lung tissue sections were exposed to imaging plates to detect the distribution of [¹⁴C]-laninamivir.

This study revealed that after intranasal administration, LO is rapidly distributed into the lungs and hydrolyzed to the active form, this compound.[3] Microautoradiography demonstrated that this compound was predominantly localized in the epithelial cells of the airway tracts.[3]

Intracellular Entrapment: The "Hydrolysis-Efflux" Mechanism

The cornerstone of this compound's prolonged retention lies in a two-step intracellular process: rapid hydrolysis of the prodrug followed by the slow efflux of the active, more polar metabolite.[3] This "hydrolysis-efflux" mechanism effectively traps this compound within the target respiratory epithelial cells.

Experimental Protocol: In Vitro Cellular Uptake and Efflux in Airway Epithelial Cells

To investigate the cellular retention mechanism, in vitro studies using primary human tracheal epithelial cells are employed.

-

Cell Culture: Primary human tracheal epithelial cells are cultured to form a confluent monolayer.

-

Uptake Assay: The cells are incubated with varying concentrations of this compound octanoate. At specific time points, the cells are washed, and the intracellular concentrations of LO and this compound are measured by LC-MS/MS.

-

Efflux Assay: After the uptake phase, the cells are washed and incubated in a drug-free medium. The amount of this compound released into the medium and the remaining intracellular concentration are quantified over time.

These experiments have shown that LO is readily taken up by the airway epithelial cells and is efficiently hydrolyzed by intracellular esterases to form this compound.[3] Crucially, the subsequent efflux of the more hydrophilic this compound from the cells is significantly limited due to its poor membrane permeability, with a very slow estimated release rate constant of 0.0707 h⁻¹.[3]

High-Affinity Binding and Slow Dissociation from Neuraminidase

Beyond its prolonged presence in the respiratory tract, this compound exhibits a favorable binding kinetic profile to its molecular target, the influenza virus neuraminidase (NA).[4][5] This interaction is characterized by a slow dissociation rate, which contributes to its sustained inhibitory activity.[4][5]

Experimental Protocol: Neuraminidase Inhibition and Binding Kinetics Assay

The inhibitory activity and binding kinetics of this compound are assessed using enzymatic assays.

-

Neuraminidase Source: Recombinant neuraminidase from various influenza A and B virus strains.

-

Inhibition Assay (IC₅₀ Determination): The enzyme is incubated with a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) in the presence of varying concentrations of this compound. The fluorescence of the product is measured to determine the concentration of the inhibitor required for 50% inhibition (IC₅₀).

-

Binding Kinetics (Kon and Koff): Surface plasmon resonance (SPR) or other biophysical techniques are used to measure the association (on-rate, k_on) and dissociation (off-rate, k_off) constants of this compound binding to immobilized neuraminidase. The dissociation half-life (t₁/₂) can be calculated from the off-rate.

Studies have demonstrated that this compound binds tightly to neuraminidase and, importantly, dissociates from the enzyme more slowly compared to other neuraminidase inhibitors like zanamivir.[1][6] This slow dissociation contributes to a prolonged duration of enzyme inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the molecular basis for this compound's prolonged retention and efficacy.

| Parameter | Value | Species/System | Reference |

| This compound Lung Concentration (24h post-dose) | 2680 pmol/g | Mouse (in vivo) | [3] |

| Intracellular this compound Efflux Rate Constant | 0.0707 h⁻¹ | Mouse Airway Epithelial Cells (in vitro) | [3] |

| This compound Plasma Half-life | 64.7 to 74.4 h | Human | [1] |

| This compound ELF Half-life | ~45.7 h | Human | [7] |

Table 1: Pharmacokinetic Parameters of this compound

| Influenza Virus Subtype | IC₅₀ (nM) | Reference |

| A(H1N1)pdm09 | 1.70 | [1] |

| A(H3N2) | 3.98 | [1] |

| B | 14.86 | [1] |

Table 2: In Vitro Neuraminidase Inhibitory Activity of this compound

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's prolonged retention and action.

Caption: Cellular uptake and retention of this compound.

Caption: this compound's interaction with Neuraminidase.

Structural Insights into High-Affinity Binding

The crystal structure of this compound in complex with influenza neuraminidase provides a detailed atomic-level understanding of its potent inhibitory activity.[8][9][10][11] this compound, similar to the transition-state analogue Neu5Ac2en, establishes multiple favorable interactions within the highly conserved active site of the enzyme.[9][11]

Key interactions include:

-

Salt bridges and hydrogen bonds: The guanidino group of this compound forms critical salt bridges with conserved acidic residues in the active site, such as Glu119 and Glu227.[12]

-

Hydrophobic interactions: The 7-methoxy group of this compound contributes to additional hydrophobic interactions within the active site, which are not present in zanamivir.[9][11]

These extensive interactions result in a stable drug-target complex, consistent with the observed slow dissociation rates.[12] The structural data also explain this compound's effectiveness against various influenza A and B strains, including those resistant to other neuraminidase inhibitors.[13][14]

Conclusion

The prolonged retention of this compound in the respiratory tract is a multifactorial phenomenon rooted in a sophisticated drug design strategy. The use of a lipophilic prodrug facilitates efficient delivery to and uptake by respiratory epithelial cells. Subsequent intracellular hydrolysis to the active, polar form of this compound, coupled with its poor membrane permeability, leads to its entrapment and sustained high concentrations at the site of infection. This is further augmented by the drug's high-affinity binding and slow dissociation from its target enzyme, neuraminidase. This comprehensive molecular understanding provides a solid foundation for the rational design of future long-acting antiviral therapies.

References

- 1. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Pharmacokinetic mechanism involved in the prolonged high retention of this compound in mouse respiratory tissues after intranasal administration of its prodrug this compound octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrapulmonary Distribution and Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. rcsb.org [rcsb.org]

- 9. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 10. 4hzw - Crystal structure of influenza A neuraminidase N3 complexed with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 11. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding pattern of the long acting neuraminidase inhibitor this compound towards influenza A subtypes H5N1 and pandemic H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Prodrug CS-8958, a Long-Acting Neuraminidase Inhibitor, Shows Superior Anti-Influenza Virus Activity after a Single Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Neuraminidase Inhibition Profile of Laninamivir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuraminidase inhibition profile of Laninamivir, a long-acting neuraminidase inhibitor (NAI) used for the treatment of influenza. The document details its inhibitory activity against various influenza virus strains, the methodologies used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound is a potent and long-acting inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] It is administered as a prodrug, this compound octanoate, which is hydrolyzed to its active form, this compound, in the respiratory tract.[2][3] The active form is a transition-state analogue of sialic acid, the natural substrate of the NA enzyme.[4] By competitively and reversibly binding to the highly conserved active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[1][2] This inhibition blocks the release of progeny virions from infected host cells, thereby preventing the spread of infection within the respiratory tract.[1] One of the distinguishing features of this compound is its slow dissociation from the neuraminidase enzyme, which contributes to its long-lasting antiviral effect, allowing for single-dose administration.[5][6]

Quantitative Data: In Vitro Neuraminidase Inhibition

The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains.

Table 1: this compound IC50 Values against Influenza A and B Viruses

| Virus Type/Subtype | Mean IC50 (nM) ± SD | Reference |

| Influenza A(H1N1)pdm09 | 0.27 ± 0.05 | [7] |

| Influenza A(H3N2) | 0.62 ± 0.05 | [7] |

| Influenza B | 3.26 ± 0.26 | [7] |

Data from a study analyzing circulating influenza viruses from 2009-2012.[7]

Table 2: Comparative IC50 Values of this compound and Other Neuraminidase Inhibitors

| Neuraminidase (NA) | This compound IC50 (nM) | Zanamivir IC50 (nM) | Oseltamivir IC50 (nM) | This compound Octanoate IC50 (nM) | Reference |

| N5 (Group 1) | 0.90 | 0.59 | - | 389 | [8] |

| p09N1 (Atypical Group 1) | 1.83 | 1.11 | - | 947 | [8] |

| p57N2 (Group 2) | 3.12 | 1.36 | - | 129 | [8] |

This study highlights the group-specific inhibition profile of this compound, showing higher potency against Group 1 NAs.[4][8]

Table 3: this compound Activity Against Neuraminidase Inhibitor-Resistant Strains

| Virus Strain | Key NA Mutation | This compound Susceptibility | Reference |

| A(H1N1) | H275Y | Susceptible | [9] |

| A(H1N1) | N295S | Susceptible | [9] |

| A(H3N2) | E119V | Susceptible | [9] |

| A(H1N1)pdm09 | E119D | Highly Reduced Inhibition | [10] |

| A(H1N1)pdm09 | E119G | Reduced to Highly Reduced Inhibition | [10] |

| A(H1N1)pdm09 | Q136K | Reduced to Highly Reduced Inhibition | [10] |

This compound retains activity against several oseltamivir-resistant strains, demonstrating a susceptibility profile similar to zanamivir.[9] However, specific mutations, particularly at the E119 residue, can confer resistance.[10]

Experimental Protocols: In Vitro Neuraminidase Inhibition Assay

The following is a detailed methodology for a typical fluorescence-based neuraminidase inhibition assay used to determine the IC50 values of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.

Principle: The assay measures the enzymatic activity of neuraminidase by detecting the fluorescent product generated from a non-fluorescent substrate. The reduction in fluorescence in the presence of an inhibitor is proportional to the degree of inhibition.

Materials:

-

Neuraminidase Source: Recombinant neuraminidase protein or influenza virus isolates.

-

Inhibitor: this compound (and other NAIs for comparison) serially diluted to a range of concentrations.

-

Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay Buffer: e.g., 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5.

-

Stop Solution: e.g., 0.1 M glycine, pH 10.7, in 25% ethanol.

-

Instrumentation: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm).

-

Labware: 96-well black microplates.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration might be 1000 nM, with 10-fold serial dilutions.

-

Prepare the MUNANA substrate solution in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Dilute the neuraminidase enzyme or virus stock in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

A fixed volume of diluted neuraminidase enzyme.

-

An equal volume of the serially diluted this compound or control (assay buffer for uninhibited activity, or a known inhibitor for a positive control).

-

-

Incubate the enzyme and inhibitor mixture at 37°C for a specified pre-incubation period (e.g., 30 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the MUNANA substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 9. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using this compound-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Laninamivir Binding to Influenza Neuraminidase: A Technical Guide

Introduction

Influenza viruses remain a significant global health threat, necessitating the continuous development and evaluation of effective antiviral therapeutics. The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme in the influenza virus life cycle, facilitating the release of progeny virions from infected host cells.[1] Its highly conserved active site makes it a prime target for antiviral drugs.[2] Laninamivir is a potent, long-acting neuraminidase inhibitor (NAI) administered as a single-dose inhaled prodrug, this compound octanoate (CS-8958).[1][3] It has demonstrated efficacy against a broad spectrum of influenza A and B viruses, including strains resistant to other NAIs like oseltamivir.[4][5] This guide provides an in-depth structural and functional analysis of the binding mechanism of this compound to influenza neuraminidase, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Binding Site Interaction

This compound is a competitive inhibitor that binds with high affinity to the active site of the neuraminidase enzyme, mimicking the transition state of its natural substrate, sialic acid.[1][5] This binding action blocks the enzyme's ability to cleave sialic acid residues, thereby preventing the release of new viral particles from the host cell surface and halting the spread of infection.[1]

Crystal structure analyses of this compound complexed with various NA subtypes have elucidated the precise molecular interactions governing its potent inhibitory activity.[5][6] The binding is characterized by an extensive network of hydrogen bonds and salt bridges with conserved residues within the NA active site. Like its predecessor, zanamivir, this compound's binding is highly similar to the NA transition state analogue, Neu5Ac2en.[5]

Key interactions involve two distinct regions of the active site:

-

Catalytic Residues: A triad of arginine residues (R118, R292, R371) forms strong salt bridges with the carboxylate group of this compound.[4][7]

-

Framework Residues: Additional hydrogen bonds are formed with several framework residues that stabilize the inhibitor within the active site. These include interactions with E119, D151, R152, R224, E276, and E277.[4]

The 7-methoxy group, a key structural feature distinguishing this compound from zanamivir, can form additional interactions within the active site, contributing to its binding profile.[5][8]

Quantitative Analysis of Inhibitory Activity

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the neuraminidase enzyme's activity.[9] this compound exhibits potent, low nanomolar inhibition against a wide range of influenza NA subtypes.[5] Its activity shows some variation based on the NA group, generally being more effective against group 1 NAs (e.g., N5) than group 2 NAs (e.g., N2).[5]

Table 1: IC50 Values of this compound Against Wild-Type Neuraminidase Subtypes

| Neuraminidase Subtype | Virus Strain/Context | IC50 (nM) | Reference |

|---|---|---|---|

| N5 (Group 1) | Avian H12N5 | 0.45 | [5] |

| p09N1 (Atypical Group 1) | 2009 Pandemic H1N1 | 0.73 | [5] |

| p57N2 (Group 2) | 1957 Pandemic H2N2 | 1.13 | [5] |

| A/H1N1 | Generic | 0.5 - 2.0 | [8] |

| A/H3N2 | Generic | 0.4 - 1.5 | [8] |

| Influenza B | Generic | 2.5 - 5.1 |[8] |

Structural Basis of Drug Resistance

While highly effective, resistance to this compound can emerge through amino acid substitutions in the neuraminidase active site that reduce binding affinity.[10][11] Understanding the structural mechanisms of resistance is critical for monitoring viral evolution and designing next-generation inhibitors.

Key resistance mutations include:

-

E119G/D/A: The glutamic acid at position 119 forms crucial hydrogen bonds with the 4-guanidino group of this compound.[10] Mutations at this site can disrupt this interaction, leading to significantly reduced susceptibility. The E119G mutation, for instance, has been shown to cause a ~284-fold decrease in sensitivity to this compound.[10]

-

R292K: Arginine 292 is a catalytic residue that forms a salt bridge with the inhibitor's carboxylate group.[4] The R292K substitution disrupts this key electrostatic interaction, leading to resistance. In H10N8, this mutation resulted in a 90-fold lower potency for this compound.[12][13]

-

V116D: This substitution in H10N8 conferred a 10-fold reduction in this compound potency.[12][13]

Table 2: Impact of Resistance Mutations on this compound Activity

| Neuraminidase Subtype | Mutation | Fold Increase in IC50 | Reference |

|---|---|---|---|

| H5N1 / pH1N1 | H274Y | 1.3 - 7.5 | [4] |

| H10N8 | V116D | ~10 | [12][13] |

| H10N8 | R292K | ~90 | [12][13] |

| A(H1N1)pdm09 | E119G | ~284 |[10] |

Experimental Protocols

The structural and functional data presented are derived from established biochemical and biophysical methods.

Recombinant Neuraminidase Expression and Purification

To obtain sufficient quantities of pure protein for structural and enzymatic studies, soluble NA ectodomains are commonly expressed using a baculovirus expression system.[5][14]

-

Vector Construction: The DNA sequence encoding the NA ectodomain is cloned into a baculovirus transfer vector.

-

Transfection: The vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Sf9 or Tn5).

-

Virus Amplification: Recombinant baculovirus is harvested and amplified to generate a high-titer stock.

-

Protein Expression: Suspension cultures of insect cells are infected with the high-titer virus stock to produce the recombinant NA protein.

-

Purification: The secreted protein is purified from the cell culture medium using affinity chromatography, followed by size-exclusion chromatography for final polishing.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is the standard method for determining the IC50 values of NAIs.[8][9]

-

Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). NA cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[8]

-

Materials:

-

Purified recombinant neuraminidase or viral lysate.

-

This compound (or other inhibitors) for serial dilution.

-

MUNANA substrate.

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[9]

-

Stop Solution (e.g., 0.1 M glycine, pH 10.7, with 25% ethanol).[9]

-

96-well black microplates.

-

Fluorescence microplate reader (Excitation: ~360-365 nm, Emission: ~450-460 nm).[9][15]

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the inhibitor dilutions and a fixed amount of NA enzyme.

-

Incubate the plate (e.g., at 37°C for 30-60 minutes) to allow for inhibitor binding.[9]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate again at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence intensity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography

Determining the high-resolution 3D structure of the NA-Laninamivir complex is achieved through X-ray crystallography.[6][12]

-

Crystallization: The purified NA protein is co-crystallized with this compound, or apo-crystals are soaked in a solution containing the inhibitor.[7] This is typically done using vapor diffusion methods (hanging or sitting drop).

-

Data Collection: Crystals are cryo-cooled in liquid nitrogen.[7] X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known NA structure as a search model. The model is then built into the electron density map and refined to yield the final atomic coordinates, R-values, and resolution. For example, the structure of this compound with 2009 pandemic H1N1 NA was solved at a resolution of 1.60 Å.[6]

The structural analysis of this compound's interaction with influenza neuraminidase provides a clear rationale for its potent and broad-spectrum antiviral activity. The extensive network of interactions within the conserved active site underscores its efficacy. However, the emergence of resistance mutations highlights the importance of continued structural and functional surveillance. The detailed methodologies and quantitative data presented in this guide offer a framework for researchers to further investigate NA-inhibitor interactions, aiding in the development of next-generation antivirals that can overcome existing resistance challenges.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional analysis of this compound and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding pattern of the long acting neuraminidase inhibitor this compound towards influenza A subtypes H5N1 and pandemic H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound-Interferon Lambda 1 Combination Treatment Promotes Resistance by Influenza A Virus More Rapidly than this compound Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. chemrxiv.org [chemrxiv.org]

Methodological & Application

Protocol for In Vitro Antiviral Assay of Laninamivir

For Researchers, Scientists, and Drug Development Professionals